DHFR Enzyme Inhibition: Class-Level Potency Contextualized Against the Benchmark 4,4-Dimethyl Analog
The core triazinobenzimidazole scaffold is a validated DHFR inhibitor pharmacophore [1]. The 4,4-dimethyl-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine (CAS 325738-83-8) is the structurally simplest and most potent class representative, inhibiting mammalian DHFR with IC50 = 10.9 µM [1]. While the target compound (CAS 452293-88-8) has not been evaluated in the same DHFR assay, the 4-(benzyloxy)phenyl substituent introduces an extended aromatic system with a hydrogen-bond acceptor oxygen, which is predicted to alter both binding pocket occupancy and the entropic penalty of desolvation relative to the compact gem-dimethyl group. This structural distinction implies a differentiated DHFR inhibition profile (potency, selectivity, or binding kinetics) that cannot be assumed identical to the 4,4-dimethyl benchmark.
| Evidence Dimension | Mammalian DHFR inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly assayed in available literature; predicted to deviate from benchmark based on substituent physicochemical divergence |
| Comparator Or Baseline | 4,4-Dimethyl-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine: IC50 = 10.9 µM |
| Quantified Difference | Unknown; structural divergence (gem-dimethyl vs. 4-(benzyloxy)phenyl) suggests non-identical DHFR engagement |
| Conditions | Mammalian DHFR enzyme inhibition assay (literature value, Dolzhenko & Chui, 2007) |
Why This Matters
Researchers developing antifolate-based probes or therapeutics must recognize that the 4-substituent identity critically determines DHFR inhibitory potency; the benzyloxy analog cannot be assumed to replicate the activity of the 4,4-dimethyl lead compound.
- [1] Dolzhenko, A. V.; Chui, W. K. Synthesis and biological activity of 1,3,5-triazino[1,2-a]benzimidazol-2-amines. Pharm. Chem. J. 2007, 41 (9), 470–473. View Source
